Aluminum magnesium hydroxide, monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

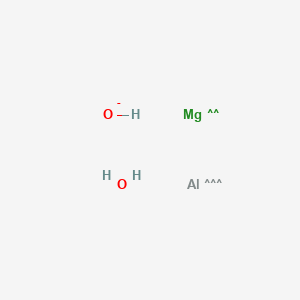

Aluminum magnesium hydroxide, monohydrate is an inorganic compound with the molecular formula AlH3MgO2 . It is used as an antacid to relieve heartburn, acid indigestion, and upset stomach .

Synthesis Analysis

Magnesium-aluminum layered double hydroxides can be synthesized by mixing crystalline magnesium and aluminum chlorides with ammonium carbonate .Molecular Structure Analysis

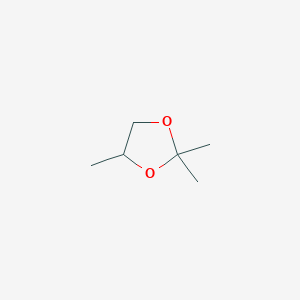

The molecular structure of Aluminum magnesium hydroxide, monohydrate consists of Aluminum (Al), Magnesium (Mg), Hydrogen (H), and Oxygen (O) atoms. The molecular weight is 86.310 g/mol .Chemical Reactions Analysis

Magnesium-aluminum layered double hydroxides and mixed oxides based on them were obtained by high and low supersaturation methods and analyzed .Physical And Chemical Properties Analysis

Aluminum magnesium hydroxide, monohydrate has a molecular weight of 86.310 g/mol. It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts. It has a formal charge of -1 .Aplicaciones Científicas De Investigación

Layered double hydroxides (LDHs), like magnesium aluminum hydroxide, have wide-ranging applications in industry, including additives in polymers, precursors to magnetic materials, biology and medicine, catalysis, and environmental remediation (Yang et al., 2012).

The anion-exchange ability of LDHs like magnesium aluminum hydroxide is exploited in catalysis, drug delivery, and environmental remediation. Understanding the cation arrangements in these hydroxides could enhance their functional optimization (Sideris et al., 2008).

Magnesium-aluminum oxide has been found effective in removing antimonate ions from solutions and forming brandholzite-like compounds, which is significant for environmental applications (Kameda et al., 2011).

Hydrotalcite, a compound related to aluminum–magnesium hydroxide, finds applications in areas like antacids, catalyst support, flame retardants, and as raw material for high-temperature insulating ceramics (Salomão et al., 2011).

Magnesium/aluminum layered double hydroxides (Mg/Al LDHs), when calcined, show excellent sorption capabilities for removing cyanide from aqueous solutions, which is crucial for environmental safety (Cosano et al., 2016).

Ternary magnesium/zinc/aluminum layered double hydroxides intercalated with folic acid have potential as nutritional supplements, highlighting their biomedical application (Xiao et al., 2011).

Magnesium-aluminum hydroxide films on Mg alloys offer effective corrosion resistance, which is significant in materials science and engineering (Wang et al., 2010).

Magnesium-aluminum oxide nanostructures have potential applications in cancer treatment by regulating tumor cell environments (Lozhkomoev, 2016).

Magnesium-aluminum oxide is effective in removing hydrogen chloride from gaseous streams, which is vital for air quality control (Kameda et al., 2008).

Mg-Al layered double hydroxide enhances the corrosion resistance and biocompatibility of magnesium alloys, making them more suitable for biomedical applications (Peng et al., 2016).

Mecanismo De Acción

Aluminum hydroxide is a slow-acting antacid that binds phosphate in the gastrointestinal tract to form insoluble complexes and reduces phosphate absorption. It also acts as an astringent and may cause diarrhea. Magnesium hydroxide is a fast-acting antacid which counteracts the constipating effect of aluminum hydroxide .

Safety and Hazards

Direcciones Futuras

Propiedades

InChI |

InChI=1S/Al.Mg.2H2O/h;;2*1H2/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSTVPXRZQQBKQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Mg].[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH3MgO2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.310 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum magnesium hydroxide, monohydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)